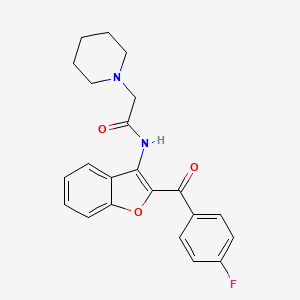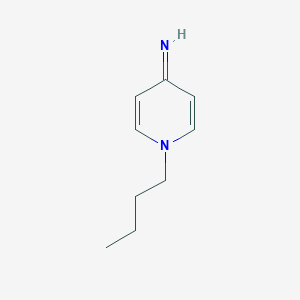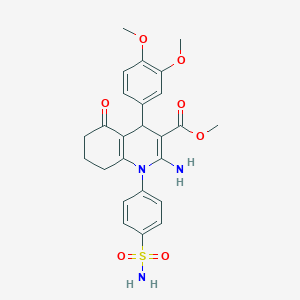![molecular formula C16H15BrN2O4 B11106572 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11106572.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that combines a brominated methoxyphenoxy group with a furan-containing acylhydrazone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, is brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Etherification: The brominated product is then reacted with chloroacetic acid to form the corresponding ether.
Hydrazide Formation: The ether is converted to the hydrazide by reaction with hydrazine hydrate.
Acylhydrazone Formation: Finally, the hydrazide is reacted with furan-2-carbaldehyde under acidic conditions to form the acylhydrazone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acylhydrazone moiety can be reduced to form the corresponding hydrazine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The acylhydrazone moiety may interact with enzymes or receptors, leading to modulation of biological activities. The brominated phenoxy group and furan ring may also contribute to its overall activity by enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE: Lacks the furan ring, which may result in different biological activities.
2-(4-METHOXY-2-PHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE: Lacks the bromine atom, which may affect its reactivity and interactions.
Uniqueness
The presence of both the brominated phenoxy group and the furan-containing acylhydrazone moiety makes 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(1E2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE unique. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15BrN2O4 |
|---|---|
Molecular Weight |
379.20 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C16H15BrN2O4/c1-21-15-10-12(17)6-7-14(15)23-11-16(20)19-18-8-2-4-13-5-3-9-22-13/h2-10H,11H2,1H3,(H,19,20)/b4-2+,18-8+ |
InChI Key |
FYESTOSNUYPKOH-ZBXLFGCISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C=C/C2=CC=CO2 |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11106500.png)
![3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B11106514.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11106527.png)
![2-(1,3-benzothiazol-2-yl)-4-[(E)-{[2-(4-methoxyphenyl)ethyl]imino}methyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11106531.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-methoxybenzamide](/img/structure/B11106541.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11106545.png)

![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11106550.png)
![N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11106552.png)


![N-(4-Methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B11106581.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate](/img/structure/B11106583.png)
